molecular formula C18H12Cl2N4O B2644158 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-53-8

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B2644158
Número CAS: 895020-53-8
Peso molecular: 371.22
Clave InChI: ATRWSPOHTMLYOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with two 3-chlorophenyl groups: one directly attached at position 1 and the other via a methylene linker at position 3. Its synthesis involves multi-step reactions, including condensation and cyclization, as demonstrated in chemoproteomic strategies targeting kinases (e.g., DAPK1) . The dual 3-chlorophenyl substituents likely enhance lipophilicity and target binding affinity compared to simpler analogs, making it a candidate for therapeutic applications.

Propiedades

IUPAC Name

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c19-13-4-1-3-12(7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-2-5-14(20)8-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRWSPOHTMLYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone to form the pyrazolo[3,4-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is widely explored due to its versatility in medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-ClPh), 5-[(3-ClPh)CH2] Kinase inhibition (DAPK1) High selectivity due to dual chloroaryl groups; used in chemoproteomic studies
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives Pyrazole 1-(3-ClPh), 3-(4-MeOPh) Anti-inflammatory Prostaglandin inhibition (UI = 2.10–4.27); safer ulcerogenic profile than celecoxib
1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-ClPh), urea-linked 4-(1-methyl-pyrazolo[3,4-d]pyrimidin-4-yl)oxy-phenyl Pan-RAF inhibition IC50 = 29.5 nM (RAF1); urea moiety enhances binding to kinase ATP pockets
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridine hybrid Thieno[2,3-d]pyrimidine, chromenone, phenyl Anticancer (potential) Fluorescent properties; synthesized via FeCl3-SiO2 catalysis (75% yield)
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-ClPh) Not specified Positional isomer of target compound; used in crystallography studies

Key Comparative Insights

Urea-linked derivatives (e.g., ) exhibit stronger kinase inhibition due to hydrogen-bond interactions with ATP-binding sites, whereas the target compound’s methylene-linked 3-chlorophenyl group may favor hydrophobic pocket binding.

Synthetic Accessibility :

  • The target compound’s synthesis requires precise control to install both chlorophenyl groups, whereas simpler analogs (e.g., pyrazole derivatives in ) are synthesized in fewer steps. Hybrid systems (e.g., ) use FeCl3-SiO2 catalysis for efficient cyclization (75% yield).

Structural Flexibility :

  • Positional isomerism (3- vs. 4-chlorophenyl) alters electronic properties and binding modes. For example, 4-chlorophenyl analogs () may exhibit different solubility profiles.

Actividad Biológica

1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C16H14Cl2N4OC_{16}H_{14}Cl_2N_4O, with a molecular weight of 348.22 g/mol. Its structural characteristics include a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC16H14Cl2N4OC_{16}H_{14}Cl_2N_4O
Molecular Weight348.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anticancer properties. For instance, a study indicated that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across various cancer cell lines, highlighting their potential as anticancer agents .

Case Study:
In vitro testing revealed that compounds derived from this scaffold showed significant cytotoxic effects against RFX 393 cancer cells. The compounds induced cell cycle arrest in the G0–G1 phase and reduced the population in the S phase, suggesting a mechanism that may involve apoptosis induction .

Inhibition of Kinases

The compound has also been evaluated for its inhibitory effects on specific kinases associated with cancer progression. For example, it has been reported to significantly inhibit Src kinase activity, which is crucial for tumorigenicity and cell viability in various cancers .

Table: Inhibitory Effects on Kinases

CompoundTarget KinaseIC50 (µM)
1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-oneSrc0.25
Other DerivativeAbl0.30

The proposed mechanism of action involves the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of kinases like Src and CDK2, thereby blocking their activity and leading to reduced cell growth .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. A common approach includes:

Cyclization : Reacting 3-chlorophenyl-substituted pyrazole intermediates with chlorinated phenyl derivatives under basic conditions (e.g., KOH/EtOH) to form the pyrazolo[3,4-d]pyrimidine core .

Functionalization : Introducing the (3-chlorophenyl)methyl group via nucleophilic substitution or alkylation reactions.

Optimization : Yield improvements (≥70%) are achieved using continuous-flow reactors for precise temperature control and solvent selection (e.g., DMF or THF) .
Critical Parameters : Catalysts (e.g., Pd/C for hydrogenation), inert atmospheres (N₂/Ar), and purification via column chromatography with silica gel .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm; pyrimidinone carbonyl at δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 438.8 for C₁₉H₁₄Cl₂N₄O) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles (e.g., pyrazolo-pyrimidine dihedral angles <10°) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Antimicrobial : Broth microdilution to determine MICs against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced Research Questions

Q. How does the compound interact with kinase targets at the molecular level, and what structural features drive selectivity?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in ATP pockets (e.g., hydrophobic interactions with 3-chlorophenyl groups) .

  • Mutagenesis Assays : Site-directed mutagenesis of kinase catalytic domains (e.g., EGFR T790M) validates binding residues .

  • SAR Analysis :

    Substituent PositionActivity Trend (IC₅₀)Key Interaction
    3-Chlorophenyl (R₁)IC₅₀ ↓ with electron-withdrawing groupsHydrophobic pocket
    Pyrimidinone (C=O)Hydrogen bonding with Lys45Active site anchoring

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ across labs) be reconciled?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinases) and uniform buffer conditions (pH 7.4, 1 mM ATP) .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ <30 min suggests rapid metabolism) .
  • Data Reprodubility : Collaborative studies across labs using identical compound batches (≥95% purity by HPLC) .

Q. What computational strategies predict ADMET properties for preclinical development?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess:
    • Lipophilicity : LogP ≈ 3.5 (optimal for blood-brain barrier penetration).
    • Solubility : LogS ≈ -4.2 (moderate aqueous solubility).
    • CYP Inhibition : High risk for CYP3A4 (requires in vitro validation) .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

Methodological Answer:

  • Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Recycling : Use magnetic Fe₃O₄-supported palladium nanoparticles (reusable for ≥5 cycles) .
  • Waste Minimization : Employ flow chemistry to reduce solvent waste by 40% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.